molecular formula C22H17N3O B582960 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde CAS No. 146097-08-7

1-Trityl-1H-1,2,4-triazole-5-carbaldehyde

Cat. No.: B582960
CAS No.: 146097-08-7
M. Wt: 339.398
InChI Key: KNEVZPTVZIVFNE-UHFFFAOYSA-N
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Description

1-Trityl-1H-1,2,4-triazole-5-carbaldehyde is a chemical compound with the molecular formula C22H17N3O. It is a derivative of triazole, a five-membered heterocyclic ring containing three nitrogen atoms. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde can be synthesized through a multi-step process. One common method involves the reaction of 1H-1,2,4-triazole-5-carbaldehyde with triphenylmethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group. This can be achieved using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: 1-Trityl-1H-1,2,4-triazole-5-carboxylic acid.

    Reduction: 1-Trityl-1H-1,2,4-triazole-5-methanol.

    Substitution: Various substituted triazole derivatives depending on the substituent introduced.

Scientific Research Applications

1-Trityl-1H-1,2,4-triazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a building block for the development of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with biological molecules. These interactions can modulate enzyme activity, protein function, and cellular processes .

Comparison with Similar Compounds

    1H-1,2,4-Triazole-5-carbaldehyde: Lacks the trityl group, making it less bulky and potentially less stable.

    1-Trityl-1H-1,2,4-triazole-3-carbaldehyde: Similar structure but with the aldehyde group at a different position on the triazole ring.

    1-Benzyl-1H-1,2,4-triazole-5-carbaldehyde: Contains a benzyl group instead of a trityl group, affecting its reactivity and solubility.

Uniqueness: 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde is unique due to the presence of the trityl group, which provides steric hindrance and enhances the compound’s stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals .

Biological Activity

1-Trityl-1H-1,2,4-triazole-5-carbaldehyde is a compound of significant interest in biological research due to its diverse biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its potential applications.

Chemical Structure and Properties

The compound features a triazole ring with a trityl group and an aldehyde functional group, contributing to its unique chemical reactivity and biological activity. The structure can be represented as follows:

C18H18N4O\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}

Antimicrobial and Antifungal Properties

This compound exhibits notable antimicrobial and antifungal activities. Research indicates that compounds within the 1,2,4-triazole family can inhibit the growth of various pathogens. For instance, derivatives of 1,2,4-triazoles have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans.

Table 1: Antimicrobial Activity of 1-Trityl-1H-1,2,4-triazole Derivatives

CompoundMIC (µg/mL)Activity Type
This compound<0.0156Antifungal
1-Triazole Derivative A0.0156Antibacterial
1-Triazole Derivative B0.046Antifungal

Cytotoxicity and Anti-inflammatory Effects

In vitro studies have assessed the cytotoxic effects of this compound on peripheral blood mononuclear cells (PBMC). The results indicated low toxicity levels with cell viability ranging from 94.71% to 96.72% at high concentrations (100 µg/mL), comparable to standard controls like ibuprofen . Furthermore, anti-inflammatory activity was observed through modulation of cytokine release (TNF-α, IL-6) in cell cultures.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
  • Nucleophilic Addition : The aldehyde group can undergo nucleophilic addition reactions with biological molecules, leading to covalent bond formation that may modulate enzyme activity and protein function.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of triazole derivatives:

  • Evaluation of New Derivatives : A study evaluated derivatives synthesized from amidrazones that exhibited low toxicity and significant antimicrobial activity against various bacterial strains . The strongest anti-inflammatory properties were noted for specific derivatives.
  • Structure-Activity Relationship (SAR) : Research indicates that modifications in the triazole scaffold can enhance biological activity. For example, the presence of double bonds in substituents significantly improved anthelmintic efficacy compared to their saturated analogs .
  • Comparative Analysis : In comparison with similar compounds lacking the trityl group or possessing different substituents (e.g., benzyl), this compound showed enhanced stability and reactivity due to steric hindrance provided by the trityl group .

Properties

IUPAC Name

2-trityl-1,2,4-triazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c26-16-21-23-17-24-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEVZPTVZIVFNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NC=N4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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